molecular formula C18H12F2N2OS B2449055 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 330189-06-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2449055
CAS No.: 330189-06-5
M. Wt: 342.36
InChI Key: PIWIFAFJFISHHO-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide is a sophisticated small molecule research compound featuring a 4,5-dihydronaphtho[1,2-d]thiazole scaffold coupled with a 2,6-difluorobenzamide moiety through an amide linkage. This molecular architecture is specifically designed for investigating structure-activity relationships in medicinal chemistry and biochemical applications, with the dihydronaphthothiazole core providing a rigid, planar structure that facilitates potential protein binding and the difluorobenzamide group enhancing electronic properties and metabolic stability. Compounds with similar structural frameworks have demonstrated significant potential in pharmacological research, particularly as inhibitors of key biological targets. Structurally related benzamide derivatives have shown promise as store-operated calcium channel (SOC) inhibitors, which are valuable research tools for studying calcium signaling pathways in cellular models . The naphthothiazole pharmacophore present in this compound has been associated with diverse biological activities in research settings, with analogous structures being investigated for potential anticonvulsant properties and antifungal applications . The strategic incorporation of fluorine atoms at the 2,6-positions of the benzamide ring influences electron distribution and may enhance membrane permeability, making this compound particularly valuable for structure-based drug design research. This compound is provided exclusively for research applications in biochemical and pharmacological studies. It is intended for in vitro experimentation only and is strictly labeled "For Research Use Only." Not for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols, utilizing appropriate personal protective equipment and engineering controls.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-7H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWIFAFJFISHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of fluorine atoms with the nucleophilic group introduced.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial lipid biosynthesis and interference with cellular processes. In vitro studies have shown that derivatives of thiazole compounds can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungal species.

StudyOrganism TestedMIC (µg/mL)Result
Staphylococcus aureus32Significant antibacterial activity
Escherichia coli32Significant antibacterial activity

These findings suggest that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide could be explored further for its potential as an antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

  • Cell Lines Tested : Human breast adenocarcinoma (MCF7)
  • Assay Used : Sulforhodamine B assay
  • Outcome : Compounds derived from thiazole structures showed promising results in reducing cell viability and inducing apoptosis.
StudyCell Line TestedIC50 (µM)Result
MCF715Significant reduction in cell viability
LN229 (Glioblastoma)10Induction of apoptosis observed

The presence of electron-withdrawing groups enhances the anticancer activity by stabilizing the compound's interaction with the target proteins involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a murine model for breast cancer, administration of the compound resulted in a significant reduction in tumor size after four weeks. Histological analysis revealed decreased cell proliferation rates and increased apoptosis in treated tumors compared to control groups.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar naphthothiazole core but different substituents, affecting its biological activity and chemical properties.

    N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Another related compound with variations in the aromatic substituents, leading to different reactivity and applications.

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphthothiazole core and a difluorobenzamide moiety. The synthesis typically involves multiple steps, beginning with the formation of the naphthothiazole ring followed by functionalization to introduce the benzamide group. Reaction conditions are optimized to ensure high yields and purity.

PropertyValue
Molecular FormulaC21_{21}H20_{20}N2_{2}O3_{3}S
Molecular Weight380.46 g/mol
CAS Number557782-81-7
Purity>95%
Storage ConditionsSealed in dry conditions at 2-8°C

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, its analogs have been evaluated against various cancer cell lines using both 2D and 3D culture methods.

  • Case Study : In one study, derivatives showed IC50_{50} values ranging from 0.85 μM to 6.75 μM against human lung cancer cell lines (A549, HCC827, NCI-H358), indicating potent antiproliferative effects .
  • Mechanism : The mechanism of action involves binding to DNA and inhibiting critical cellular pathways that promote tumor growth.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

  • Testing Method : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.
  • Results : Compounds related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • FtsZ Inhibition : The compound acts as an inhibitor of the FtsZ protein, which is essential for bacterial cell division. This inhibition leads to disruption in bacterial proliferation .
  • DNA Binding : It has been observed that this compound can bind within the minor groove of AT-DNA, affecting its stability and function .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

CompoundAntitumor Activity (IC50_{50})Antimicrobial Activity
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-benzamide0.85 - 6.75 μMEffective against S. aureus
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine1.00 - 7.00 μMModerate activity

Q & A

Q. What are the standard synthetic protocols for preparing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide?

The synthesis typically involves coupling a 4,5-dihydronaphtho[1,2-d]thiazol-2-amine derivative with activated 2,6-difluorobenzoyl chloride. A reflux reaction in anhydrous solvents like dichloromethane or THF, catalyzed by triethylamine, is commonly employed. Intermediate purification may require column chromatography (silica gel, ethyl acetate/hexane eluent) . For analogous compounds, cyclocondensation reactions under acidic conditions (e.g., glacial acetic acid) have been used to form the thiazole ring .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the dihydronaphthothiazole protons (e.g., methylene groups at δ ~2.8–3.5 ppm) and aromatic fluorine substituents.
  • FT-IR : To identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
  • Mass spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray crystallography : To resolve structural ambiguities (e.g., using SHELXL for refinement) .

Q. What preliminary biological screening assays are recommended?

Initial screening should target antifungal or antiproliferative activity, given structural similarities to thiadiazole and benzamide derivatives. Examples:

  • Antifungal assays : Broth microdilution against Candida spp. (MIC determination) .
  • Kinase inhibition : VEGFR2 enzymatic assays (IC50 measurement) using recombinant protein and ATP-competitive substrates .

Advanced Research Questions

Q. How can structural modifications to the dihydronaphthothiazole ring influence bioactivity?

Substituents on the thiazole ring (e.g., halogens, alkyl groups) modulate lipophilicity and target binding. For example:

  • Antifungal activity : Electron-withdrawing groups (e.g., Cl, F) enhance interactions with fungal cytochrome P450 enzymes .
  • VEGFR2 inhibition : Bulky substituents may improve hydrophobic interactions with residues like Leu838 or Val914 . Methodological approach: Parallel synthesis of analogs followed by SAR analysis using in vitro assays .

Q. How can computational modeling resolve contradictions in reported biological activities?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify off-target interactions. For instance:

  • A compound with dual antifungal/VEGFR2 activity may bind to conserved ATP pockets in both targets.
  • Toxicity predictions (e.g., Ames test in silico) can clarify discrepancies between efficacy and safety profiles .

Q. What experimental strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo studies.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .

Q. How can crystallization challenges be overcome for X-ray structure determination?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water).
  • Seeding : Use microseeds from analogous compounds to induce nucleation.
  • Cryoprotection : Glycerol or paraffin oil for data collection at 100 K. Refinement with SHELXL ensures accurate thermal parameter modeling .

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